

Preparing Stock Solutions of MRS2179 Tetrasodium Hydrate for Experimental Use

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Compound of Interest

Compound Name: MRS2179 tetrasodium hydrate

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Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the preparation of stock solutions of MRS2179 tetrasodium hydrate, a selective and competitive antagonist of the P2Y1 receptor.[1][2] Proper preparation and storage of this compound are critical for ensuring its stability and efficacy in various in vitro and in vivo experimental models. This guide includes information on the physicochemical properties of MRS2179, detailed steps for solubilization, and recommendations for storage to maintain its biological activity. Additionally, a representative protocol for an in vitro platelet aggregation assay is provided to demonstrate a common application.

Introduction to MRS2179 Tetrasodium Hydrate

MRS2179 is a potent and selective antagonist of the P2Y1 purinergic receptor, with a binding affinity (Kb) of approximately 100-102 nM.[1][2] It competitively inhibits the binding of endogenous agonists like adenosine diphosphate (ADP) to the P2Y1 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq proteins, leading to the activation of phospholipase C (PLC).[1][3][4] The subsequent signaling cascade involves the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentration and activation of protein kinase C (PKC).[5] This pathway



is crucial in various physiological processes, most notably in the initiation of platelet aggregation.[1][6] By blocking this pathway, MRS2179 effectively inhibits ADP-induced platelet shape change and aggregation.[7][8][9]

Physicochemical and Solubility Data

Accurate preparation of MRS2179 stock solutions requires an understanding of its key properties. It is important to note that the molecular weight can vary based on the degree of hydration, and it is recommended to refer to the batch-specific information provided by the supplier.[3][10]

Table 1: Properties of MRS2179 Tetrasodium Hydrate

Property	Value	Source
Molecular Formula	C11H13N5O9P2Na4·3H2O	[1]
Molecular Weight	576.21 g/mol (as trihydrate)	[1][6]
Appearance	White to off-white solid	[1]
Purity	≥98%	[10][11]

Table 2: Solubility Data for MRS2179 Tetrasodium Hydrate

Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Source
Water	≥ 50.00 mM	≥ 28.81 mg/mL	[1][6][10][11]
DMSO	Soluble	Not specified	[3]

Protocol for Preparing Aqueous Stock Solutions

This protocol describes the preparation of a 10 mM aqueous stock solution of MRS2179 tetrasodium hydrate.

Materials:



- MRS2179 tetrasodium hydrate powder
- Sterile, nuclease-free water
- Calibrated analytical balance
- Sterile conical tubes (e.g., 1.5 mL or 15 mL)
- Vortex mixer
- Sterile syringe filters (0.22 μm)
- Sterile, light-protected storage tubes

Procedure:

- Determine the required mass: Calculate the mass of MRS2179 tetrasodium hydrate needed to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution (using MW = 576.21 g/mol):
 - Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 576.21 g/mol = 0.0057621 g = 5.76 mg
- Weigh the compound: Carefully weigh the calculated amount of MRS2179 tetrasodium
 hydrate powder using an analytical balance in a sterile environment.
- Solubilization: Transfer the powder to a sterile conical tube. Add the required volume of sterile, nuclease-free water.
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
 Visually inspect the solution to ensure there are no particulates.
- Sterile Filtration: To ensure sterility for cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.[1]
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

Storage and Stability



Proper storage is crucial to maintain the integrity of the MRS2179 stock solution.

Table 3: Recommended Storage Conditions for MRS2179 Stock Solutions

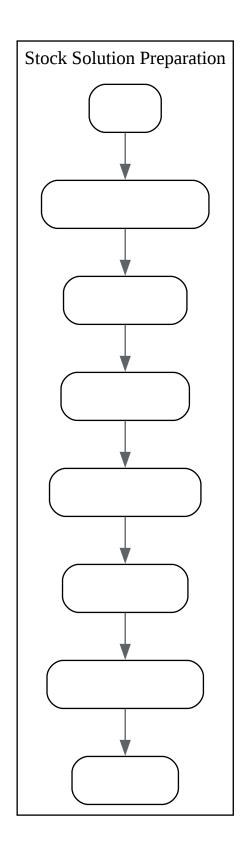
Storage Temperature	Duration	Recommendations	Source
-20°C	Up to 1 month	For short-term storage. Seal tightly and protect from moisture.	[1]
-80°C	Up to 6 months	For long-term storage. Seal tightly and protect from moisture.	[1]

Note: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1]

Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the workflow for preparing **MRS2179 tetrasodium hydrate** stock solutions.





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Caption: Workflow for preparing sterile MRS2179 stock solutions.



Application Protocol: In Vitro Platelet Aggregation Assay

This protocol provides a general method for assessing the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

- Freshly drawn human whole blood in 3.2% sodium citrate
- MRS2179 tetrasodium hydrate stock solution (e.g., 1 mM in water)
- Adenosine diphosphate (ADP) solution (e.g., 100 μM)
- Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
- · Light Transmission Aggregometer and cuvettes with stir bars
- Pipettes and sterile tips

Procedure:

- Prepare Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature. Carefully collect the supernatant (PRP).
- Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP, which will be used as a reference (100% aggregation).
- Assay Setup:
 - Pipette PRP into aggregometer cuvettes with stir bars.
 - Place the cuvettes in the heating block of the aggregometer to equilibrate at 37°C.
 - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
- Incubation with MRS2179:

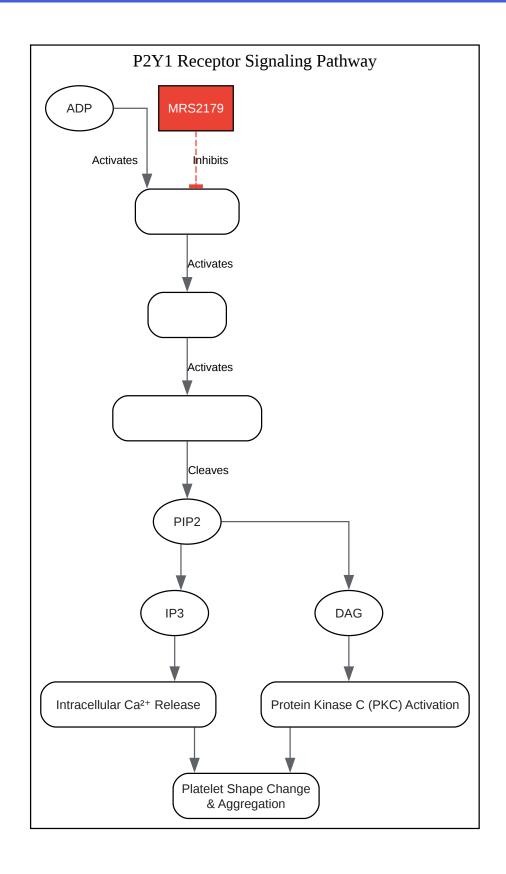


- $\circ~$ Add the desired final concentration of MRS2179 (e.g., 1 $\mu\text{M},~10~\mu\text{M},~100~\mu\text{M})$ or vehicle control to the PRP.
- Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring.
- Induce Aggregation: Add ADP to a final concentration that induces submaximal aggregation (e.g., 5-10 μM) to initiate the aggregation response.
- Data Acquisition: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP control.
- Data Analysis: Compare the aggregation curves and the maximum percentage of aggregation between the vehicle-treated and MRS2179-treated samples to determine the inhibitory effect. An IC₅₀ value can be calculated from a dose-response curve.

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the P2Y1 receptor and the point of inhibition by MRS2179.





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Caption: P2Y1 receptor signaling and inhibition by MRS2179.



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- To cite this document: BenchChem. [Preparing Stock Solutions of MRS2179 Tetrasodium Hydrate for Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15073607#preparing-mrs2179-tetrasodium-hydrate-stock-solutions-for-experiments]

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